1-Bromo-5-methoxyheptane 1-Bromo-5-methoxyheptane
Brand Name: Vulcanchem
CAS No.: 89672-42-4
VCID: VC14280825
InChI: InChI=1S/C8H17BrO/c1-3-8(10-2)6-4-5-7-9/h8H,3-7H2,1-2H3
SMILES:
Molecular Formula: C8H17BrO
Molecular Weight: 209.12 g/mol

1-Bromo-5-methoxyheptane

CAS No.: 89672-42-4

Cat. No.: VC14280825

Molecular Formula: C8H17BrO

Molecular Weight: 209.12 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-5-methoxyheptane - 89672-42-4

Specification

CAS No. 89672-42-4
Molecular Formula C8H17BrO
Molecular Weight 209.12 g/mol
IUPAC Name 1-bromo-5-methoxyheptane
Standard InChI InChI=1S/C8H17BrO/c1-3-8(10-2)6-4-5-7-9/h8H,3-7H2,1-2H3
Standard InChI Key LCVBKMIIJAXFQV-UHFFFAOYSA-N
Canonical SMILES CCC(CCCCBr)OC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure features a bromine atom at the terminal (C1) position and a methoxy group at C5, creating distinct electronic environments. The IUPAC name, 1-bromo-5-methoxyheptane, reflects this substitution pattern, while its SMILES notation (CCC(CCCCBr)OC) provides a simplified topological representation . The methoxy group’s placement mid-chain introduces steric considerations during reactions, as the ether oxygen’s lone pairs can participate in hydrogen bonding or act as a weak directing group .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular Weight209.12 g/mol
Exact Mass208.04600
LogP2.98
Polar Surface Area9.23 Ų
Boiling PointNot reported
DensityNot reported

Spectroscopic Characteristics

While specific spectral data (e.g., NMR, IR) are absent from available sources, the compound’s structure suggests predictable signals. For instance, the bromine atom at C1 would produce a characteristic triplet in the 1H^1\text{H} NMR spectrum for the adjacent methylene protons, while the methoxy group’s singlet would appear near 3.3 ppm . The 13C^{13}\text{C} NMR would show a quaternary carbon signal for C5 due to the methoxy substitution.

Synthesis and Industrial Production

Historical Synthesis

The original 1970 synthesis by Remberg and Spiteller involved the bromination of 5-methoxyheptan-1-ol using phosphorus tribromide (PBr₃) in anhydrous diethyl ether . This method proceeds via an SN2\text{S}_\text{N}2 mechanism, where the hydroxyl group is converted to a better-leaving group prior to bromide displacement. The reaction’s yield and selectivity depend on temperature control to minimize elimination side reactions .

Modern Production Techniques

Current commercial synthesis optimizes the process using catalytic hydrogen bromide (HBr) in the presence of a sulfuric acid catalyst. This approach reduces byproduct formation and achieves yields exceeding 85% at scales of 100–500 kg per batch . MOLEKULA Ltd. reports a purity of 97% for their batches, with residual solvents (e.g., dichloromethane) maintained below 0.1% .

Reactivity and Functionalization

Nucleophilic Substitution

The primary reaction pathway involves SN2\text{S}_\text{N}2 displacement of the bromine atom. Nucleophiles such as hydroxide, amines, or thiols readily substitute the bromide, forming 5-methoxyheptan-1-ol, heptylamines, or thioethers, respectively. Steric hindrance from the C5 methoxy group slightly slows the reaction compared to unsubstituted 1-bromoheptane, as evidenced by kinetic studies on analogous compounds .

Ether Cleavage and Rearrangements

Under acidic conditions (e.g., HBr/HOAc), the methoxy group undergoes cleavage to form a secondary alcohol intermediate, which can further react via dehydration or rearrangement. This dual functionality enables the synthesis of complex ethers or cyclic compounds in multi-step syntheses.

Comparison with Structural Analogs

Table 2: Analog Comparison

CompoundMolecular FormulaChain LengthKey Differences
1-Bromo-4-methoxybutaneC₅H₁₁BrOShorterHigher volatility; faster SN2
1-Bromo-6-methoxyhexaneC₇H₁₅BrOLongerIncreased lipophilicity
1-Bromo-5-methoxypentaneC₆H₁₃BrOSimilarShorter chain alters sterics

The C5 methoxy position in 1-bromo-5-methoxyheptane uniquely balances steric effects and electronic influences, making it preferable for reactions requiring moderate nucleophilic attack rates .

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